molecular formula C15H17FN4O9 B14196521 N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid CAS No. 922191-82-0

N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid

Katalognummer: B14196521
CAS-Nummer: 922191-82-0
Molekulargewicht: 416.31 g/mol
InChI-Schlüssel: FZWOMZRMWKKVQX-FWXDICJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a fluoro-dinitrophenyl group, which imparts distinct reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid typically involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with specific amino acid derivatives. The process begins with the dissolution of 1,5-difluoro-2,4-dinitrobenzene in acetone, followed by the addition of water and sodium bicarbonate. The reaction mixture is then heated to 40-50°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield amino derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid exerts its effects involves the interaction of its fluoro-dinitrophenyl group with specific molecular targets. This interaction can lead to the formation of stable complexes, which are essential for its applications in analytical and medicinal chemistry. The compound’s reactivity is influenced by the electronic properties of the fluoro and nitro groups, which facilitate various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid is unique due to its specific structural features, which include the combination of a fluoro-dinitrophenyl group with D-alanyl and L-glutamic acid moieties. This unique structure imparts distinct reactivity and stability, making it valuable for various scientific applications.

Eigenschaften

CAS-Nummer

922191-82-0

Molekularformel

C15H17FN4O9

Molekulargewicht

416.31 g/mol

IUPAC-Name

(2S,3R)-2-[[(2R)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid

InChI

InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7-,13+/m1/s1

InChI-Schlüssel

FZWOMZRMWKKVQX-FWXDICJISA-N

Isomerische SMILES

C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Kanonische SMILES

CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.